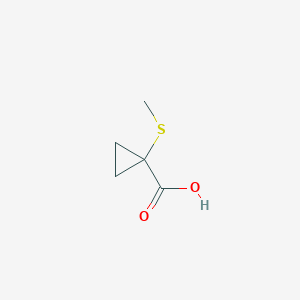

1-(Methylsulfanyl)cyclopropane-1-carboxylic acid

Description

Contextualization within Cyclopropane (B1198618) Chemistry Research

The cyclopropane unit is a cornerstone of the compound's structure and a major determinant of its chemical character. Its presence immediately places the molecule within the rich and dynamic field of small-ring chemistry.

The cyclopropane ring is the smallest stable all-carbon ring and is a prevalent scaffold in a vast array of natural products, drugs, and organic ligands. acs.orgrsc.org Its incorporation into molecular structures is a widely used strategy in medicinal chemistry to address various challenges in drug discovery. acs.org Introducing a cyclopropyl (B3062369) fragment can improve a molecule's therapeutic potency, enhance its metabolic stability, reduce off-target side effects, and decrease plasma clearance. acs.org For these reasons, the development of general and efficient strategies for the construction of cyclopropane scaffolds is a highly desirable and active area of research. acs.org Chiral cyclopropane rings are considered key pharmacophores, making libraries of these building blocks an invaluable resource for drug discovery campaigns. nih.govbohrium.com

Table 2: Advantages of Incorporating Cyclopropane Scaffolds in Molecules

| Advantage | Description |

|---|---|

| Improved Potency | The rigid structure can lock a molecule into a bioactive conformation, enhancing its interaction with biological targets. |

| Enhanced Metabolic Stability | Cyclopropyl groups can block sites of metabolism, increasing the molecule's half-life. |

| Reduced Off-Target Effects | By improving binding specificity, the potential for unwanted side effects can be minimized. acs.org |

| Increased Brain Permeability | The lipophilic nature of the cyclopropane ring can aid in crossing the blood-brain barrier. acs.org |

The reactivity of cyclopropanes is dominated by the significant ring strain inherent in their structure. The triangular arrangement forces the carbon-carbon bond angles to be 60°, a severe deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. pharmaguideline.comquora.com This angle strain, combined with torsional strain from eclipsed hydrogen atoms, substantially weakens the C-C bonds. quora.comwikipedia.org The thermodynamic driving force for ring-opening reactions is consequently boosted by more than 100 kJ/mol. researchgate.net

This inherent strain imparts unique chemical properties. The C-C bonds in cyclopropane have increased π-character, making the molecule susceptible to reactions that would not occur with other alkanes. wikipedia.org For instance, cyclopropanes can undergo ring-opening addition reactions with halogens and hydrohalic acids. pharmaguideline.comwikipedia.org The ring can also be opened via hydrogenation with catalysts like Nickel or Platinum. pharmaguideline.com When substituted with an electron-accepting group, the cyclopropane ring can act as an electrophile, reacting with nucleophiles in polar, ring-opening reactions to yield difunctionalized products. researchgate.netnih.gov

Table 3: Comparison of Ring Strain in Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) |

|---|---|

| Cyclopropane | 27.6 |

| Cyclobutane | 26.2 |

| Cyclopentane | 6.5 |

Overview of Sulfanyl- and Carboxylic Acid Functional Groups in Research

The thioether and carboxylic acid groups are the primary functional moieties of 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid, providing sites for a wide range of chemical modifications.

The thioether group (also known as a sulfide) is a critical functional group found in numerous compounds with applications in the pharmaceutical, agricultural, and materials sectors. thieme-connect.com Consequently, the development of new and efficient methods for thioether synthesis is an important focus of chemical research. thieme-connect.comresearchgate.net Common synthetic routes include the reaction of a thiol or thiolate anion with a carbon-based electrophile (Sₙ2 or SₙAr reactions) and metal-catalyzed cross-coupling reactions. acsgcipr.org

Thioethers are versatile intermediates in chemical transformations. taylorandfrancis.com The sulfur atom can be readily oxidized to form sulfoxides and sulfones, which are themselves valuable functional groups and intermediates. For example, sulfoxides can be used in magnesium-exchange reactions to generate Grignard reagents, enabling the formation of new carbon-carbon bonds. nih.gov This synthetic flexibility makes the thioether moiety a valuable handle for the divergent synthesis of complex molecules. nih.gov

Carboxylic acids and their derivatives are indispensable in organic chemistry, serving as central intermediates in the synthesis of more complex molecules. algoreducation.com The carboxyl group can be converted into a wide variety of other functional groups, including esters, amides, acyl halides, and anhydrides. algoreducation.comlibretexts.org These derivatives are involved in fundamental synthetic processes such as esterification, amidation, and acylation. algoreducation.com

The reactivity of these derivatives, particularly in nucleophilic acyl substitution reactions, allows chemists to construct a diverse array of compounds. algoreducation.commsu.edu For example, highly reactive acyl chlorides are often used in the laboratory to form esters and amides, while esters are common intermediates in both laboratory and industrial synthesis. msu.edu The ability to transform carboxylic acids into these various derivatives makes them one of the most versatile functional groups available to synthetic chemists. researchgate.netaccessscience.com

Table 4: Common Carboxylic Acid Derivatives and Their Synthetic Utility

| Derivative Class | General Structure | Primary Synthetic Use |

|---|---|---|

| Acyl Halide | R-CO-X (X=Cl, Br) | Highly reactive acylating agents for making esters, amides, etc. msu.edu |

| Acid Anhydride | R-CO-O-CO-R' | Acylating agents, often used in the synthesis of esters and amides. researchgate.net |

| Ester | R-CO-OR' | Common intermediates; can be converted to other derivatives or reduced to alcohols. msu.edu |

Historical Perspective of Relevant Cyclopropane Derivatives (e.g., ACC, excluding biological context)

The historical context of substituted cyclopropanes is exemplified by the study of 1-aminocyclopropane-1-carboxylic acid (ACC). Discovered as a naturally occurring non-proteinogenic amino acid, ACC was identified in 1979 as a key intermediate in the biosynthetic pathway of ethylene (B1197577) in plants. frontiersin.orgwikipedia.org From a purely chemical perspective, this discovery was significant as it unveiled a unique biochemical transformation where the complex amino acid methionine is converted to the simple, strained cyclic amino acid ACC via the enzyme ACC synthase. frontiersin.orgwikipedia.org This process involves the conversion of S-adenosyl L-methionine (SAM) to ACC. nih.gov The identification of this natural cyclopropane derivative spurred interest in its chemical properties and synthesis.

The synthesis of the parent cyclopropanecarboxylic acid has a longer history. One of the classic laboratory preparations, published in Organic Syntheses in 1944, involves the intramolecular cyclization of γ-chlorobutyronitrile using sodium hydroxide (B78521), followed by hydrolysis of the resulting cyclopropyl cyanide to the carboxylic acid. orgsyn.orgyoutube.com More modern approaches often utilize malonic ester synthesis pathways. youtube.com These foundational synthetic methods provided the chemical knowledge base for creating more complex and substituted cyclopropane derivatives like the title compound.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDQABULEQWLGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273264 | |

| Record name | 1-(Methylthio)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35120-12-8 | |

| Record name | 1-(Methylthio)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35120-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylthio)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1 Methylsulfanyl Cyclopropane 1 Carboxylic Acid and Its Analogs

Direct Synthesis Approaches

Direct synthesis approaches aim to form the cyclopropane (B1198618) ring in a single key step, typically by adding a one-carbon unit to an appropriately substituted alkene precursor.

Cyclopropanation reactions are a cornerstone for the synthesis of three-membered rings. These methods involve the reaction of an alkene with a carbene or a carbenoid species. For the synthesis of the target molecule, this would typically involve a precursor such as methyl 2-(methylsulfanyl)acrylate.

[2+1] cycloaddition reactions involve the addition of a single carbon atom (a carbene or carbene equivalent) to the two carbons of a double bond to form the cyclopropane ring. A common method for generating carbenes is the thermal or photochemical decomposition of diazo compounds.

For instance, the reaction of an alkene with diazomethane (B1218177) (CH₂N₂) is a classic example of a [2+1] cycloaddition. In the context of synthesizing 1-(methylsulfanyl)cyclopropane-1-carboxylic acid, this strategy would employ an acrylic acid derivative. The proposed reaction would proceed as follows:

Substrate : Methyl 2-(methylsulfanyl)acrylate

Reagent : Diazomethane (CH₂N₂)

Product : Methyl 1-(methylsulfanyl)cyclopropane-1-carboxylate

The resulting ester can then be hydrolyzed to the final carboxylic acid. The reactivity of the alkene is crucial; electron-withdrawing groups, such as the ester and methylsulfanyl groups, can influence the reaction's efficiency and regioselectivity.

| Reactant | Reagent | Intermediate Product | Final Product |

| Methyl 2-(methylsulfanyl)acrylate | Diazomethane (CH₂N₂) | Methyl 1-(methylsulfanyl)cyclopropane-1-carboxylate | This compound |

The Simmons-Smith reaction is a widely used method for cyclopropanation that avoids the use of hazardous diazomethane. tcichemicals.com It employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgnih.gov This reaction is stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane product. nih.gov

The reaction is compatible with a wide range of functional groups, although the presence of heteroatoms like sulfur can sometimes lead to side reactions or coordination with the zinc reagent, affecting the reaction outcome. wikipedia.org A key advantage is the ability of nearby hydroxyl groups to direct the cyclopropanation, though this is not directly applicable to an acrylic ester precursor. organic-chemistry.orgnih.gov

Variants of the reaction, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn) instead of the Zn-Cu couple, can offer improved reactivity and yields. tcichemicals.com For the synthesis of the target compound, the Simmons-Smith reaction would be applied to an unsaturated ester.

| Reaction Variant | Reagents | Proposed Substrate | Potential Product |

| Classic Simmons-Smith | CH₂I₂, Zn(Cu) | Methyl 2-(methylsulfanyl)acrylate | Methyl 1-(methylsulfanyl)cyclopropane-1-carboxylate |

| Furukawa Modification | CH₂I₂, Et₂Zn | Methyl 2-(methylsulfanyl)acrylate | Methyl 1-(methylsulfanyl)cyclopropane-1-carboxylate |

An alternative to direct cyclopropanation is the formation of the cyclopropane ring through intramolecular cyclization. This typically involves a precursor that is first alkylated and then undergoes a ring-closing reaction.

The malonic ester synthesis is a versatile method for preparing carboxylic acids. patsnap.commasterorganicchemistry.com A specific variation, known as the Perkin alicyclic synthesis, allows for the formation of cycloalkylcarboxylic acids through the reaction of a malonic ester with a dihalide. wikipedia.org

To synthesize this compound via this route, one would start with a malonic ester derivative bearing a methylsulfanyl group, such as diethyl (methylsulfanyl)malonate. This substrate would be treated with a base to form an enolate, followed by reaction with a 1,2-dihaloethane (e.g., 1,2-dibromoethane). The reaction proceeds via a double alkylation mechanism to form the cyclopropane ring. The final steps involve hydrolysis of the diester to a dicarboxylic acid, followed by thermal decarboxylation to yield the target molecule. organic-chemistry.orgyoutube.com

Reaction Steps:

Enolate Formation : Diethyl (methylsulfanyl)malonate is deprotonated with a base like sodium ethoxide.

Cyclization : The enolate reacts with 1,2-dibromoethane (B42909) in an intramolecular Sₙ2 reaction to form diethyl 1-(methylsulfanyl)cyclopropane-1,1-dicarboxylate.

Hydrolysis : The diester is saponified to 1-(methylsulfanyl)cyclopropane-1,1-dicarboxylic acid using aqueous base, followed by acidification.

Decarboxylation : The resulting dicarboxylic acid is heated, causing it to lose a molecule of CO₂ to yield the final product.

| Starting Material | Reagents | Key Intermediate | Final Product |

| Diethyl (methylsulfanyl)malonate | 1) NaOEt2) 1,2-Dibromoethane | Diethyl 1-(methylsulfanyl)cyclopropane-1,1-dicarboxylate | This compound |

This method has been successfully used for the synthesis of similar structures, such as cyclopropane-1,1-dicarboxylic acid from diethyl malonate. orgsyn.org

The formation of a cyclopropane ring can also be achieved by the intramolecular cyclization of a halogenated precursor. This approach is particularly effective for synthesizing cyclopropanes with quaternary carbon centers, such as the target molecule. A common strategy involves the α-alkylation of a compound with an activated methylene (B1212753) group using a 1,2-dihaloalkane.

A highly relevant pathway to this compound proceeds through its nitrile analog, 1-(methylsulfanyl)cyclopropane-1-carbonitrile. chemsrc.com This intermediate can be synthesized by reacting (methylsulfanyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base. The base deprotonates the carbon alpha to both the nitrile and the sulfur atom, creating a nucleophilic carbanion. This carbanion then attacks one bromine of the 1,2-dibromoethane, and a subsequent intramolecular cyclization displaces the second bromine to form the cyclopropane ring. The final step is the hydrolysis of the nitrile group to a carboxylic acid. orgsyn.org

This approach is analogous to the documented synthesis of 1-phenylcyclopropane acetonitrile (B52724) from phenylacetonitrile (B145931) and 1,2-dibromoethane. nih.gov

| Starting Material | Reagents | Intermediate | Final Product |

| (Methylsulfanyl)acetonitrile | 1) NaOH, Phase-transfer catalyst2) 1,2-Dibromoethane | 1-(Methylsulfanyl)cyclopropane-1-carbonitrile | This compound |

| (Methylsulfanyl)acetonitrile | 3) H₃O⁺, Heat |

This method is advantageous as the starting materials are readily accessible and the reaction conditions are generally robust. The hydrolysis of the cyclopropyl (B3062369) nitrile provides a direct route to the desired carboxylic acid. orgsyn.org

Strategies from Ester Precursors

The synthesis of this compound frequently proceeds through an ester intermediate, such as a methyl or ethyl ester. This approach is common as the ester group is often more compatible with the reaction conditions used for the cyclopropanation step. The final step in these synthetic sequences is the hydrolysis of the ester to the desired carboxylic acid.

This conversion is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent mixture. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a mineral acid, like hydrochloric acid, protonates the carboxylate to yield the final this compound. The choice of reaction conditions, such as temperature and reaction time, is optimized to ensure complete hydrolysis without promoting undesired side reactions, like the opening of the cyclopropane ring.

A general scheme for this transformation is as follows:

Step 1 (Saponification): Ethyl 1-(methylsulfanyl)cyclopropane-1-carboxylate is treated with aqueous sodium hydroxide (NaOH) and heated to facilitate the hydrolysis into sodium 1-(methylsulfanyl)cyclopropane-1-carboxylate.

Step 2 (Acidification): The reaction mixture is cooled and acidified with hydrochloric acid (HCl) to precipitate the final carboxylic acid product.

This two-step hydrolysis process is a robust and widely used method for deprotecting the carboxylic acid functionality in the final stage of synthesis. youtube.com

Asymmetric Synthesis and Stereocontrol

Achieving stereocontrol in the synthesis of this compound and its analogs is a significant challenge due to the C1 quaternary stereocenter. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. google.com Strategies to achieve this control can be broadly categorized into methods using chiral auxiliaries, diastereoselective reactions, and enantioselective catalysis.

Chiral Auxiliary Techniques

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantioenriched product.

For the synthesis of chiral cyclopropanes, an α,β-unsaturated ester or amide precursor can be attached to a chiral auxiliary. The auxiliary then sterically hinders one face of the molecule, forcing the cyclopropanating agent to attack from the opposite face. A notable example is the use of Evans-type oxazolidinone auxiliaries. A three-step sequence involving an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol cleavage can afford enantiopure cyclopropane carboxaldehydes, which can be subsequently oxidized to the carboxylic acid. rsc.orgrsc.org Another effective auxiliary is (R)-pantolactone, which has been used in dirhodium-catalyzed reactions to achieve high diastereoselectivity in the synthesis of 1,2-disubstituted cyclopropane carboxylates. nih.gov

| Chiral Auxiliary | Precursor Type | Typical Diastereomeric Excess (d.e.) | Reference(s) |

| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | α,β-Unsaturated Aldehyde Adduct | High d.e. | rsc.orgrsc.org |

| (R)-Pantolactone | Aryldiazoacetate | 87–98% d.e. | nih.gov |

| Isoquinoline-1-carboxamide (B73039) | Alkenyl Amine | High d.e. for anti-cyclopropanes | chemrxiv.org |

Diastereoselective Synthesis Methods

Diastereoselective methods are employed when a molecule already contains one or more stereocenters, and the goal is to control the formation of an additional stereocenter relative to the existing ones. In the context of cyclopropanation, this often involves the reaction of a chiral alkene or a chiral reagent.

The use of sulfur ylides in palladium(II)-catalyzed reactions provides an effective pathway for the diastereoselective cyclopropanation of unactivated alkenes. chemrxiv.orgchemrxiv.org In these methods, directing groups attached to the alkene substrate, such as an isoquinoline-1-carboxamide for allylamines or a 2-(aminomethyl)pyridine for alkenyl acids, guide the stereochemical outcome. This coordination-guided nucleopalladation can be tuned to selectively generate either anti- or syn-cyclopropane products with high diastereoselectivity. chemrxiv.orgchemrxiv.org The reaction of electron-poor dienes with sulfur-stabilized ylides is another method that yields vinylcyclopropanes with high trans-diastereoselectivity. organic-chemistry.org

| Method | Substrate | Directing Group / Reagent | Diastereoselectivity | Reference(s) |

| Palladium-Catalyzed Cyclopropanation | Alkenyl Amines | Isoquinoline-1-carboxamide | High for anti-products | chemrxiv.orgchemrxiv.org |

| Palladium-Catalyzed Cyclopropanation | Alkenyl Acids | 2-(Aminomethyl)pyridine | Excellent for syn-products | chemrxiv.orgchemrxiv.org |

| Ylide Cyclopropanation | Electron-Poor Dienes | Aryl-stabilized sulfonium (B1226848) ylides | High for trans-products (>95:5) | organic-chemistry.org |

| Biocatalysis | Styrene derivatives | Engineered Myoglobin (B1173299) | >99% d.e. (trans) | acs.org |

Enantioselective Approaches

Enantioselective synthesis involves the use of a chiral catalyst or reagent to convert an achiral starting material into a chiral, enantioenriched product. These methods are often highly efficient and atom-economical.

Catalytic asymmetric cyclopropanation is a premier method for constructing chiral cyclopropanes. Chiral dirhodium(II) tetracarboxylate complexes are highly effective catalysts for the reaction of diazo compounds with alkenes, producing 1-aryl-2-heteroarylcyclopropane-1-carboxylates with excellent enantioselectivity (often >90% e.e.). nih.govrsc.org Similarly, chiral copper(I) complexes can catalyze the asymmetric cyclopropanation of various alkenes with iodonium (B1229267) ylides, affording nitrocyclopropane (B1651597) carboxylates with up to 99:1 enantiomeric ratio. researchgate.net

A burgeoning field is biocatalysis, where engineered enzymes are used to catalyze reactions with remarkable stereoselectivity. Variants of myoglobin have been engineered to act as carbene transferases, catalyzing the cyclopropanation of a broad range of olefins with high yields and excellent diastereo- and enantioselectivity (up to >99% d.e. and e.e.). nih.govrochester.edu These biocatalytic systems have been successfully applied to the gram-scale synthesis of chiral cyclopropane cores of several drugs. nih.gov Another powerful strategy is the enantioselective Michael Initiated Ring Closure (MIRC) reaction, which provides a versatile route to chiral cyclopropane derivatives. rsc.org

| Catalytic System | Reaction Type | Typical Enantiomeric Excess (e.e.) | Reference(s) |

| Chiral Dirhodium(II) Catalysts (e.g., Rh₂(R-p-Ph-TPCP)₄) | Diazo compound + Vinyl heterocycle | 86% to >99% e.e. | nih.govrsc.org |

| Chiral Copper(I) Catalysts | Iodonium ylide + Alkene | Up to 99% e.e. | researchgate.net |

| Engineered Myoglobin | Diazo compound + Olefin | 96% to >99.9% e.e. | nih.govrochester.edu |

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules, including cyclopropane derivatives. thieme-connect.de The goal is to develop methods that are more environmentally benign by reducing waste, avoiding hazardous materials, and improving energy efficiency.

Several green strategies have been applied to cyclopropanation reactions. researchgate.net One approach is the use of alternative reaction media. For example, conducting reactions "on-water" has been shown to increase reaction efficiency for some cyclopropanations of diazo compounds, proceeding under metal-free conditions. rsc.org Mechanochemistry, which involves performing reactions in a ball mill with minimal or no solvent, represents another significant advancement. The classic Simmons-Smith reaction, for instance, has been adapted to a solvent-free mechanochemical process that is operationally simple and scalable. rsc.org

Furthermore, the shift from stoichiometric reagents to catalytic methods, particularly biocatalysis and photocatalysis, is a cornerstone of green chemistry. Engineered enzymes, as mentioned previously, can work in aqueous media under mild conditions and provide access to chiral products without the need for heavy metal catalysts. nih.govresearchgate.net These green approaches not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective manufacturing processes.

| Green Chemistry Approach | Description | Advantages | Reference(s) |

| Mechanochemistry | Solvent-free or low-solvent reaction in a ball mill. | Reduces solvent waste, can increase reaction rates. | researchgate.netrsc.org |

| On-Water Synthesis | Using water as the reaction medium. | Environmentally benign, can enhance reactivity. | rsc.org |

| Biocatalysis | Use of engineered enzymes (e.g., myoglobin). | High stereoselectivity, mild aqueous conditions, avoids toxic metals. | nih.govresearchgate.net |

| Photocatalysis | Using visible light to promote reactions. | Energy-efficient, allows for novel reaction pathways. | researchgate.net |

Iii. Mechanistic Investigations of Chemical Transformations Involving 1 Methylsulfanyl Cyclopropane 1 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 1-(methylsulfanyl)cyclopropane-1-carboxylic acid, undergoing a variety of transformations typical for this functional group. These reactions generally proceed through nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group of the carboxylic acid.

Esterification of this compound can be achieved through several methods, with the Fischer esterification being a classic example. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comunc.edu

The mechanism of Fischer esterification is a reversible process initiated by the protonation of the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer, elimination of a water molecule, and deprotonation to yield the final ester product. masterorganicchemistry.com The equilibrium can be driven towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Alternatively, esterification can be carried out under milder conditions using reagents like triphenylphosphine (B44618) dibromide, which activate the carboxylic acid for nucleophilic attack by the alcohol. unc.edu

Illustrative Data for Esterification Reactions

| Entry | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 85 |

| 2 | Ethanol | TsOH (cat.) | Toluene | Reflux | 88 |

| 3 | tert-Butanol | PPh₃Br₂ | Acetonitrile (B52724) | 25 | 75 |

Note: The data in this table is illustrative and based on general principles of esterification reactions.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for many carboxylic acids. For simple cyclopropanecarboxylic acids, decarboxylation typically requires high temperatures and may proceed through a mechanism involving ring opening. arkat-usa.org The presence of the methylsulfanyl group at the C1 position may influence the stability of potential intermediates.

In the case of α-(carbonyl)cyclopropane carboxylic acids, thermal decarboxylation has been shown to proceed via an initial ring opening of the cyclopropyl (B3062369) moiety to form an α-allyl-β-keto acid system. arkat-usa.org While this compound lacks the α-carbonyl group, the strain of the cyclopropane (B1198618) ring suggests that under forcing conditions, a similar ring-opening pathway could be initiated, potentially leading to a variety of products depending on the reaction conditions. The mechanism of decarboxylation for this specific compound would be a subject of interest for detailed mechanistic studies.

The conversion of this compound to amides and acyl halides represents key transformations that provide access to a wider range of derivatives.

Amide Formation: The direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.orgyoutube.com Therefore, the carboxylic acid must first be "activated." This can be achieved in several ways. One common method involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.orgyoutube.com

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine to form the amide. youtube.comkhanacademy.org

Acyl Halide Formation: Acyl halides, particularly acyl chlorides, are valuable synthetic intermediates due to their high reactivity. wikipedia.orgorgoreview.com They are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orglibretexts.org The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group (e.g., a chlorosulfite), which is then displaced by a chloride ion in a nucleophilic acyl substitution reaction. libretexts.orgorgoreview.com Milder conditions for the formation of acid chlorides from carboxylic acids have also been developed, for instance, using 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. organic-chemistry.org

The reduction of the carboxylic acid functionality in this compound would yield the corresponding primary alcohol, (1-(methylsulfanyl)cyclopropyl)methanol. This transformation typically requires strong reducing agents, as carboxylic acids are less reactive towards reduction than aldehydes or ketones.

Historically, lithium aluminum hydride (LiAlH₄) has been a common reagent for this purpose. The mechanism involves the deprotonation of the carboxylic acid to form a lithium carboxylate, followed by the delivery of hydride ions to the carbonyl carbon. A second hydride transfer then reduces the intermediate aldehyde to the primary alcohol. libretexts.org

More recently, methods for the catalytic hydrogenation of carboxylic acid esters have been developed to produce alcohols, such as the use of a zinc chromite catalyst under high pressure and temperature. google.com

Nucleophilic acyl substitution is the fundamental reaction mechanism underpinning many of the transformations of the carboxylic acid moiety. uomustansiriyah.edu.iqpearson.commasterorganicchemistry.comchemmunity.com This two-step process involves the initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. uomustansiriyah.edu.iqmasterorganicchemistry.com This is followed by the elimination of the leaving group (in this case, the hydroxyl group or a modified version of it), which reforms the carbonyl double bond. uomustansiriyah.edu.iqmasterorganicchemistry.com

The reactivity of the carboxylic acid towards nucleophilic acyl substitution is enhanced by converting the hydroxyl group into a better leaving group. uomustansiriyah.edu.iq This is the principle behind the use of acid catalysts in esterification and the conversion to acyl halides. Under basic conditions, the carboxylic acid is deprotonated to the carboxylate, which is generally unreactive towards nucleophilic attack due to the increased electron density on the carbonyl carbon. masterorganicchemistry.com

Transformations Involving the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group in this compound offers additional avenues for chemical modification, primarily through reactions at the sulfur atom.

The sulfur atom in the methylsulfanyl group is nucleophilic and can be oxidized to a sulfoxide (B87167) or a sulfone. nih.gov Oxidation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). The reaction with one equivalent of mCPBA would likely yield the corresponding sulfoxide, while an excess of the oxidant would lead to the sulfone. nih.gov These transformations can be useful for modulating the electronic properties and biological activity of the molecule.

Cyclopropane Ring Reactivity

The defining feature of this compound is its nature as a donor-acceptor cyclopropane (DAC). wiley-vch.de The methylsulfanyl group acts as an electron-donor (D) and the carboxylic acid acts as an electron-acceptor (A). This polarization, combined with the inherent ring strain of the cyclopropane (~27.5 kcal/mol), activates the C1-C2 and C1-C3 bonds, making them susceptible to ring-opening reactions. nih.govlookchem.com

The ring-opening of DACs is a well-established and synthetically useful transformation that provides access to 1,3-bifunctionalized acyclic compounds. rsc.orgnih.govthieme-connect.com The reaction typically proceeds via cleavage of the polarized C-C bond adjacent to the donor and acceptor groups, generating a 1,3-dipolar intermediate. rsc.orgresearchgate.net

Lewis Acid Catalyzed Ring Opening: Lewis acids are frequently used to catalyze the ring-opening of DACs. The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid group, which enhances its electron-withdrawing ability. This increased polarization facilitates the cleavage of the adjacent cyclopropane bond, leading to the formation of a stabilized zwitterionic or 1,3-dipole intermediate. This intermediate can then be trapped by a variety of nucleophiles or participate in cycloaddition reactions. rsc.orgresearchgate.net

Mechanism:

Activation: A Lewis acid (e.g., SnCl₄, Yb(OTf)₃) coordinates to the carbonyl oxygen of the carboxylic acid. rsc.orgresearchgate.net

Bond Cleavage: The enhanced electron-withdrawing effect promotes heterolytic cleavage of the C1-C2 (or C1-C3) bond.

Intermediate Formation: A 1,3-dipole intermediate is formed, with the positive charge stabilized by the methylsulfanyl donor group and the negative charge stabilized by the activated carboxylate acceptor group.

Trapping: The intermediate reacts with a nucleophile or electrophile to yield the final ring-opened product.

The polarized nature of the DAC ring dictates its reactivity towards electrophiles and nucleophiles. wiley-vch.de

Nucleophilic Attack: Nucleophiles attack the electrophilic carbon atom of the cyclopropane ring. In DACs, the attack is generally directed to the carbon atom bearing the donor group (C1 in this case, though attack at C2/C3 is also possible depending on the reaction type). This leads to a ring-opened carbanion, which is stabilized by the adjacent acceptor group. nih.govingentaconnect.comresearchgate.net The reaction can be considered a homologous Michael addition. thieme-connect.com Kinetic studies on related electrophilic cyclopropanes with thiophenolates have shown that these reactions follow SN2-type mechanisms. nih.govresearchgate.net

Electrophilic Attack: Electrophiles react with the nucleophilic portion of the polarized C-C bond, which is typically the carbon atom bearing the acceptor group(s). wiley-vch.dersc.org This attack results in the formation of a carbocationic intermediate stabilized by the donor group, which then undergoes further reaction, often with the counter-ion of the electrophile, to give the 1,3-difunctionalized product.

Table 2: Regioselectivity of Attack on Donor-Acceptor Cyclopropanes

| Reagent Type | Site of Initial Attack | Intermediate | Typical Outcome |

| Nucleophile (Nu⁻) | Carbon bearing the donor group | Ring-opened anion | 1,3-addition product |

| Electrophile (E⁺) | Carbon bearing the acceptor group | Ring-opened cation | 1,3-addition product |

The strained C-C bonds of the cyclopropane ring can also undergo homolytic cleavage in radical-mediated reactions. nih.govresearchgate.net The presence of the sulfur atom provides an additional handle for initiating radical processes.

Mechanism of Radical Ring Opening: A radical species (R•) can add to the molecule, initiating a cascade that leads to ring opening. For instance, a thiophilic radical could attack the sulfur atom, or another radical could add to the cyclopropane ring itself.

A plausible mechanism involves the formation of a cyclopropyl-substituted radical, which rapidly undergoes ring-opening to form a more stable, acyclic radical. nih.govresearchgate.net This ring-opening is driven by the release of the significant ring strain.

For example, aryl sulfur radicals have been shown to reliably open vinyl cyclopropanes. researchgate.netresearchgate.net A similar reaction could be envisioned where a radical adds to the system, leading to the formation of an intermediate that fragments. Studies on cyclopropyl sulfides have shown they can be oxidized to radical cations, which subsequently undergo ring opening. nih.gov This provides a pathway for formal cycloadditions and other transformations. nih.gov The reaction of a sulfur radical with a cyclopropane can lead to ring-opened products. researchgate.net

Combined Reactivity and Intermolecular Reactions

Following extensive investigations, it has been determined that there is a notable absence of published research specifically detailing the combined reactivity and intermolecular reactions of this compound. Searches of academic databases and scientific literature have not yielded specific studies on the mechanistic pathways of this compound in reactions involving other molecules.

While the broader class of cyclopropane-containing molecules is known to participate in various intermolecular reactions, such as cycloadditions and multicomponent reactions, due to the inherent ring strain of the cyclopropyl group, specific data for the title compound are not available. The presence of both a carboxylic acid and a methylsulfanyl group suggests a potential for a range of intermolecular interactions and combined reactivities, including but not limited to:

Hydrogen bonding: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor.

Coordination: The sulfur atom of the methylsulfanyl group and the oxygen atoms of the carboxylic acid could potentially coordinate with metal centers.

Nucleophilic/Electrophilic Interactions: The functional groups present could impart both nucleophilic and electrophilic character to the molecule, suggesting reactivity with a variety of reaction partners.

However, without specific experimental data or computational studies, any discussion of reaction mechanisms, potential products, or the influence of reaction conditions would be purely speculative. Consequently, no detailed research findings or data tables on the combined reactivity and intermolecular reactions of this compound can be presented at this time.

Further experimental and theoretical studies are required to elucidate the behavior of this compound in intermolecular transformations and to characterize its combined reactivity profile.

Iv. Synthetic Modulations and Derivatization Approaches for 1 Methylsulfanyl Cyclopropane 1 Carboxylic Acid

Synthesis of Substituted Analogs

Introducing substituents onto the cyclopropane (B1198618) ring can significantly alter the molecule's steric and electronic properties. Synthetic strategies typically involve either building the cyclopropane ring from an already substituted precursor or, less commonly, direct functionalization of the pre-formed ring.

The synthesis of alkyl-substituted analogs of 1-(methylsulfanyl)cyclopropane-1-carboxylic acid can be achieved by employing substituted starting materials in established cyclopropanation reactions. A common strategy involves the reaction of an appropriately substituted alkene with a carbene or carbene equivalent. For instance, the synthesis of a 1-methylcyclopropanecarboxylic acid has been reported starting from methacrylic acid derivatives, which are subjected to a cyclopropanation reaction followed by subsequent chemical transformations. google.com This principle can be extended to the target molecule by starting with an alkene that already bears the desired alkyl group and the methylsulfanyl moiety.

Another general approach involves the α-alkylation of a precursor, such as an ester or nitrile, before the cyclopropanation step. Patent literature describes the synthesis of various cyclopropane derivatives bearing C1-C5 alkyl groups, highlighting the broad applicability of these synthetic routes. google.com

Table 1: Synthetic Approaches for Alkyl-Substituted Analogs

| Approach | Description | Key Reagents | Precursor Type |

|---|---|---|---|

| Cyclopropanation of Substituted Alkenes | A pre-functionalized alkene containing the desired alkyl group undergoes a cyclopropanation reaction. | Dihalomethane, Base (e.g., NaOH) | Substituted α,β-unsaturated ester or nitrile |

The introduction of halogen atoms onto the cyclopropane ring can be accomplished by using halogenated cyclopropanating agents. A well-established method is the reaction of an alkene with a haloform (e.g., chloroform, bromoform) in the presence of a strong base to generate a dihalocarbene, which then adds across the double bond. This approach yields gem-dihalocyclopropanes. google.com

For example, reacting an alkene precursor bearing the methylsulfanyl and carboxylate groups with bromoform (B151600) (CHBr₃) and sodium hydroxide (B78521) would yield a 2,2-dibromo-1-(methylsulfanyl)cyclopropane-1-carboxylic acid derivative. These dihalo-derivatives can serve as versatile intermediates for further functionalization, including reduction to monohalo-derivatives or dehydrohalogenation to form cyclopropenes. While some reactions involving cyclopropanecarboxylic acid hydrazides and carbon tetrahalides (like CBr₄ or CI₄) result in ring-opening to form 3-halopropyl derivatives, this highlights the reactivity of the cyclopropane ring under certain dehydrating and halogenating conditions. researchgate.net

Attaching aromatic or heteroaromatic moieties to the cyclopropane scaffold is a key strategy for modifying the molecule's biological activity. A primary synthetic route involves starting with a precursor that already contains the desired aromatic ring. For instance, the synthesis of 1-phenylcyclopropane carboxylic acid derivatives has been successfully achieved by the α-alkylation of a substituted 2-phenyl acetonitrile (B52724) with 1,2-dibromoethane (B42909), followed by hydrolysis of the nitrile to the carboxylic acid. nih.gov This method is adaptable for a range of substituted phenyl groups. nih.gov

Another powerful technique is the palladium-catalyzed C-H arylation of cycloalkane carboxylic acids. nih.gov This modern approach allows for the direct formation of a carbon-carbon bond between the cyclopropane ring and an aryl group, offering a more direct route, although potentially challenging due to the specific C-H bonds present on the this compound core. nih.gov General methods for synthesizing functionalized cyclopropanes from carboxylic acids have also shown tolerance for aromatic and heteroaromatic groups like phenyl, naphthyl, and pyridines. nih.govsemanticscholar.org

Functional Group Interconversions on the Core Scaffold

Beyond modifying the cyclopropane ring itself, the existing functional groups—the carboxylic acid and the methylsulfanyl moiety—provide reactive handles for extensive derivatization.

The carboxylic acid group is readily converted into a wide range of amide derivatives through standard amide coupling reactions. This is one of the most frequently used reactions in medicinal chemistry, allowing for the exploration of a vast chemical space by coupling the core acid with a diverse library of amines. hepatochem.com The process typically involves the activation of the carboxylic acid to make it more electrophilic, followed by nucleophilic attack by a primary or secondary amine. fishersci.co.uk

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBT) to improve efficiency and suppress side reactions. nih.govfishersci.co.uk Other modern reagents include uronium and phosphonium (B103445) salts like HATU and PyBOP, which are highly efficient and widely used in peptide synthesis. fishersci.co.ukuantwerpen.be These methods facilitate the formation of amide bonds under mild conditions, making them suitable for complex molecules. nih.govrsc.org

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Examples | Description |

|---|---|---|

| Carbodiimides | EDCI, DCC | Activate the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk |

| Uronium Salts | HATU, HBTU | Form highly activated esters, leading to efficient amide coupling with minimal side reactions. fishersci.co.uk |

The methylsulfanyl (-SMe) group offers another site for chemical modification, primarily through oxidation or alkylation. The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation significantly alters the polarity, hydrogen bonding capacity, and steric profile of the sulfur moiety.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-documented process. organic-chemistry.org A variety of oxidizing agents can be employed to achieve this transformation with high chemoselectivity. For example, meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for oxidizing sulfides; using one equivalent typically yields the sulfoxide, while an excess of the oxidant leads to the sulfone. organic-chemistry.orgunica.it Other reagents like hydrogen peroxide (H₂O₂) can also be used. organic-chemistry.org The synthesis of arylthio-cyclopropyl sulfoxides and sulfones has been demonstrated through these oxidative procedures. unica.itnih.gov Furthermore, S-alkylation of the sulfide (B99878) using alkylating agents like dimethyl sulfate (B86663) can produce sulfonium (B1226848) salts, introducing a positive charge and further modifying the molecule's properties. google.com

Library Synthesis and Combinatorial Chemistry for Analogs

The generation of compound libraries through combinatorial chemistry is a cornerstone of modern drug discovery and lead optimization. This high-throughput approach enables the rapid synthesis of a large number of structurally related analogs from a common scaffold, facilitating the systematic exploration of structure-activity relationships (SAR). nih.govnih.gov The bifunctional nature of this compound, possessing both a reactive carboxylic acid group and a modifiable methylsulfanyl moiety, makes it an ideal candidate for the application of combinatorial synthesis strategies. By systematically altering these two functional groups, a diverse library of analogs can be generated to probe interactions with biological targets.

The core principle involves the parallel synthesis of compounds where different building blocks are introduced at specific points of diversification on the parent scaffold. For this compound, the primary points for diversification are the carboxyl and sulfide functionalities.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, most commonly through the formation of amides and esters. nih.gov Amide bond formation is one of the most frequently used reactions in medicinal chemistry. nih.gov A combinatorial library can be constructed by reacting the parent acid with a diverse collection of primary and secondary amines, yielding a library of corresponding amides. researchgate.net This reaction is typically facilitated by a variety of coupling reagents. Boron-based reagents, such as those derived from 2,2,2-trifluoroethanol, have been shown to be effective for direct amidation. nih.gov Other methods may employ reagents like tantalum(V) chloride to catalyze the reaction. researchgate.net

A representative library of amides derived from this compound could be synthesized by reacting it with a selection of amines, as illustrated in the following table.

| Amine Building Block (R-NH2) | Resulting Amide Analog |

|---|---|

| Aniline | N-phenyl-1-(methylsulfanyl)cyclopropane-1-carboxamide |

| Benzylamine | N-benzyl-1-(methylsulfanyl)cyclopropane-1-carboxamide |

| Morpholine | (1-(Methylsulfanyl)cyclopropyl)(morpholino)methanone |

| Piperidine | (1-(Methylsulfanyl)cyclopropyl)(piperdin-1-yl)methanone |

| Cyclohexylamine | N-cyclohexyl-1-(methylsulfanyl)cyclopropane-1-carboxamide |

Modification of the Methylsulfanyl Group

The methylsulfanyl group offers another point for diversification. The sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone, introducing different polarity and hydrogen bonding capabilities. Furthermore, S-alkylation of sulfides can produce sulfonium salts. nih.gov These modifications can significantly alter the physicochemical properties of the parent molecule.

The following table illustrates potential modifications of the methylsulfanyl group on the this compound scaffold.

| Modification | Resulting Analog |

|---|---|

| Oxidation | 1-(Methylsulfinyl)cyclopropane-1-carboxylic acid |

| Further Oxidation | 1-(Methylsulfonyl)cyclopropane-1-carboxylic acid |

Combinatorial Approach for a Two-Dimensional Library

A more comprehensive exploration of the chemical space around the this compound scaffold can be achieved by combining the derivatization strategies for both the carboxylic acid and the methylsulfanyl group. This creates a two-dimensional combinatorial library where each member has a unique combination of substituents at both positions. For example, the oxidized analogs (sulfoxides and sulfones) can each be subjected to the same array of amidation reactions as the parent sulfide. This approach exponentially increases the number of analogs generated from a limited set of starting materials.

The table below provides a conceptual overview of a two-dimensional library based on this combinatorial approach.

| Sulfur Moiety | Amide Derivatization (R Group) | |||

|---|---|---|---|---|

| Phenyl | Benzyl | Morpholinyl | Cyclohexyl | |

| -S-CH3 | N-phenyl-1-(methylsulfanyl)cyclopropane-1-carboxamide | N-benzyl-1-(methylsulfanyl)cyclopropane-1-carboxamide | (1-(Methylsulfanyl)cyclopropyl)(morpholino)methanone | N-cyclohexyl-1-(methylsulfanyl)cyclopropane-1-carboxamide |

| -S(O)-CH3 | 1-(Methylsulfinyl)-N-phenylcyclopropane-1-carboxamide | N-benzyl-1-(methylsulfinyl)cyclopropane-1-carboxamide | (1-(Methylsulfinyl)cyclopropyl)(morpholino)methanone | N-cyclohexyl-1-(methylsulfinyl)cyclopropane-1-carboxamide |

| -S(O)2-CH3 | 1-(Methylsulfonyl)-N-phenylcyclopropane-1-carboxamide | N-benzyl-1-(methylsulfonyl)cyclopropane-1-carboxamide | (1-(Methylsulfonyl)cyclopropyl)(morpholino)methanone | N-cyclohexyl-1-(methylsulfonyl)cyclopropane-1-carboxamide |

By employing such combinatorial strategies, researchers can efficiently generate a focused library of analogs of this compound. The subsequent screening of this library can provide valuable insights into the structural requirements for biological activity, guiding further optimization efforts.

V. Stereochemical Aspects of 1 Methylsulfanyl Cyclopropane 1 Carboxylic Acid and Its Derivatives

Chirality and Stereoisomerism in Substituted Cyclopropanes

The cyclopropane (B1198618) ring, when substituted, can exhibit several types of isomerism. For a derivative of 1-(methylsulfanyl)cyclopropane-1-carboxylic acid, the C1 carbon is quaternary, bonded to a methylsulfanyl group, a carboxylic acid group, and two other ring carbons (C2 and C3). Chirality in these molecules arises when the substitution pattern on the ring eliminates all planes of symmetry.

Enantiomers: If the molecule is non-superimposable on its mirror image, it is chiral and exists as a pair of enantiomers. nih.gov For instance, a 1,1,2-trisubstituted cyclopropane, which would be a derivative of the title compound, contains a chiral carbon and can exist as a pair of enantiomers. wordpress.com The C1 carbon itself becomes a stereocenter if C2 and C3 are not identically substituted.

Diastereomers: When two or more stereocenters are present, diastereomers can exist. These are stereoisomers that are not mirror images of each other. In substituted cyclopropanes, this is commonly observed as cis-trans isomerism.

Disubstituted Cyclopropanes: In 1,2-disubstituted cyclopropanes where the two substituents are different, both the cis and trans isomers are chiral and will exist as pairs of enantiomers. If the substituents are identical, the cis isomer is a meso compound (achiral due to a plane of symmetry), while the trans isomer exists as a pair of enantiomers. chemistryschool.net

Trisubstituted Cyclopropanes: In 1,2,3-trisubstituted cyclopropanes, two geometric isomers are possible: one where all three substituents are on the same side of the ring (cis,cis) and another where one substituent is on the opposite side from the other two (cis,trans). wordpress.com

The specific substitution pattern on the cyclopropane ring of a this compound derivative determines its unique stereoisomeric profile. These compounds may contain one or more asymmetric carbon atoms and can therefore exhibit optical isomerism and/or diastereoisomerism. google.com

Diastereoselectivity in Synthetic Pathways

The synthesis of specific stereoisomers of substituted cyclopropanes requires stereoselective methods. Diastereoselectivity refers to the preferential formation of one diastereomer over another. In cyclopropane synthesis, this often relates to the control of cis versus trans configurations.

High diastereoselectivity in the synthesis of substituted cyclopropanes can be achieved through various catalytic methods. doi.org For example, enzymatic carbene transfer to alkenes can generate heteroatom-substituted cyclopropanes with control over stereoselectivity. acs.org Engineered hemoproteins have been shown to catalyze cyclopropanation reactions, and by mutating the enzyme's active site, catalysts can be tuned to selectively produce either cis or trans products with high diastereomeric ratios (d.r.). acs.org

Another powerful approach is the Michael Initiated Ring Closure (MIRC) reaction, which can be rendered highly enantioselective and diastereoselective for synthesizing complex chiral cyclopropane derivatives. researchgate.net Similarly, the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral alkenes, followed by pyrolysis of the resulting pyrazolines, is an efficient method for highly stereoselective synthesis of cyclopropane derivatives. doi.org The stereochemical outcome is often dictated by the existing chirality in the substrate. doi.org

The table below summarizes findings from various studies on diastereoselective cyclopropanation reactions.

| Method | Catalyst/Reagent | Substrate(s) | Diastereomeric Ratio (cis:trans) | Reference |

| Enzymatic Carbene Transfer | Engineered P411 Variant | N-vinylphthalimide and ethyl diazoacetate | 97:3 (for cis-selective variant) | acs.org |

| Enzymatic Carbene Transfer | Engineered P411 Variant | N-vinylphthalimide and ethyl diazoacetate | 3:97 (for trans-selective variant) | acs.org |

| Biocatalytic Olefin Cyclopropanation | Engineered Myoglobin (B1173299) | Styrene and ex situ generated diazoacetonitrile | >99% d.e. (diastereomeric excess) | rochester.edu |

| 1,3-Dipolar Cycloaddition | Diazomethane | Chiral cyclobutyl dehydro amino acids | Single diastereomer | doi.org |

| Base-Assisted Substitution | Various Alkoxides | 1-Bromo-2-substituted-cyclopropanecarboxamides | >25:1 d.r. (favoring trans) | nih.gov |

Enantiomeric Excess Determination Methodologies

For chiral molecules, it is often necessary to determine the enantiomeric excess (ee), which measures the purity of an enantiomer in a mixture. The enantiomeric excess is defined as the absolute difference between the mole fractions of two enantiomers. mdpi.com

Several analytical techniques are commonly employed to determine the enantiomeric excess of chiral cyclopropane derivatives:

Chiral Chromatography: This is the most common method for determining enantiomeric excess. mdpi.com Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) use a chiral stationary phase to separate the enantiomers, allowing for their quantification based on peak area. nih.gov

Vibrational Optical Activity (VOA): Techniques like Raman Optical Activity (ROA) are sensitive, non-destructive methods for analyzing chiral molecules in solution. mdpi.com Recent advancements have shown that ROA can determine enantiomeric excess with high accuracy, reaching levels of 0.05% for certain compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used in NMR to induce chemical shift differences between enantiomers, allowing for their integration and the calculation of ee.

Chiral Resolution: While not an analytical method for determination, chiral resolution is a practical way to obtain enantiomerically enriched compounds. This can be achieved by reacting a racemic mixture, such as a carboxylic acid, with a chiral resolving agent (e.g., cinchona alkaloids) to form diastereomeric salts that can be separated by crystallization. nih.gov The ee of the separated enantiomer is then confirmed using one of the analytical methods mentioned above.

The table below compares different methodologies for determining enantiomeric excess.

| Methodology | Principle | Advantages | Limitations | Reference |

| Chiral Chromatography (HPLC, SFC) | Differential interaction of enantiomers with a chiral stationary phase. | Widely applicable, high accuracy. | Requires specialized columns, method development can be time-consuming. | mdpi.com |

| Raman Optical Activity (ROA) | Measures the difference in Raman scattering intensity for left and right circularly polarized light. | Non-destructive, high potential accuracy. | Requires specialized equipment, less common than chromatography. | mdpi.com |

| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes that are distinguishable by NMR. | Uses standard NMR equipment. | Requires suitable chiral reagents, potential for measurement error. | |

| Chiral Resolution via Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. | Can be performed on a preparative scale to obtain pure enantiomers. | Not an analytical method for quantification; success is compound-dependent. | nih.gov |

Conformational Analysis of the Cyclopropane Ring System

The cyclopropane ring is a highly strained system, which profoundly influences its conformation and reactivity. The three carbon atoms define a rigid plane, and the internal C-C-C bond angles are necessarily 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. dalalinstitute.com

This deviation results in substantial angle strain . The C-C bonds in cyclopropane are weaker than in typical alkanes and are often described as "bent" bonds, having increased p-character. dalalinstitute.com This makes the ring susceptible to ring-opening reactions.

Due to the ring's rigidity, there is no puckering as seen in larger rings like cyclopentane or cyclohexane. The primary conformational considerations for substituted cyclopropanes involve the spatial arrangement and rotation of the substituent groups attached to the rigid ring. The relative positioning of these groups (cis or trans) is fixed and defines the diastereomer, while the rotational conformations (rotamers) of the substituents themselves (e.g., the carboxylic acid and methylsulfanyl groups) will be influenced by steric and electronic interactions with each other and with substituents on neighboring ring carbons.

Vi. Theoretical and Computational Investigations

Quantum Chemical Studies

The electronic structure of 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid is unique due to the presence of the three-membered cyclopropane (B1198618) ring. The carbon-carbon bonds within the cyclopropane ring are not typical sigma bonds but are instead bent, possessing significant p-character. This feature, often described as "quasi-π" character, makes the cyclopropane ring electronically interesting and capable of participating in conjugative interactions.

The methylsulfanyl (-SCH₃) group is generally considered a weak π-donor and a σ-acceptor. The sulfur atom's lone pairs can potentially interact with the electronic system of the cyclopropane ring and the carboxylic acid group. The carboxylic acid group (-COOH) is a planar group that acts as a π-acceptor due to the carbonyl (C=O) bond and can also participate in hydrogen bonding.

A Natural Bond Orbital (NBO) analysis would likely reveal delocalization effects between the sulfur lone pairs, the cyclopropane ring's "quasi-π" system, and the π-system of the carboxylic acid group. These interactions influence the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). smu.edu The energies and distributions of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the sulfur atom and the oxygen of the hydroxyl group, as well as the bent bonds of the cyclopropane ring. The LUMO is anticipated to be primarily localized on the π* orbital of the carbonyl group (C=O) in the carboxylic acid function. acs.org

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive. Computational calculations are necessary to determine the precise energies of these orbitals.

| Orbital | Expected Primary Localization | Implication for Reactivity |

| HOMO | Sulfur and hydroxyl oxygen lone pairs, cyclopropane ring bonds | Nucleophilic reactions |

| LUMO | π* orbital of the carbonyl group (C=O) | Electrophilic reactions |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that can accurately predict various molecular properties, including geometry, vibrational frequencies, and reaction energetics, with a good balance between accuracy and computational cost. researchgate.net

A geometry optimization using DFT, for instance with the B3LYP functional and a 6-31G(d,p) basis set, would provide the most stable three-dimensional structure of this compound. This calculation would yield key structural parameters such as bond lengths and angles. Based on studies of analogous compounds, the following table presents expected bond lengths.

| Bond | Expected Length (Å) |

| C-C (cyclopropane) | ~1.51 |

| C-COOH | ~1.50 |

| C=O | ~1.21 |

| C-O | ~1.35 |

| C-S | ~1.82 |

| S-CH₃ | ~1.81 |

Following geometry optimization, a vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This analysis is also crucial for confirming that the optimized geometry represents a true energy minimum (characterized by the absence of imaginary frequencies).

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid) | ~3500 (monomer) |

| C-H stretch (methyl & cyclopropane) | 2900-3100 |

| C=O stretch (carbonyl) | 1700-1725 |

| C-O stretch (carboxylic acid) | 1210-1320 |

| S-C stretch | 600-700 |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. osti.gov This involves locating transition states and intermediates, and calculating the activation energies associated with different reaction pathways. For this compound, DFT could be employed to study reactions such as the esterification of the carboxylic acid group or reactions involving the opening of the strained cyclopropane ring. By comparing the energy barriers of different potential mechanisms, the most likely reaction pathway can be identified.

Molecular Dynamics Simulations (e.g., for conformational studies)

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. aip.org For a relatively small molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape.

The molecule has several rotatable bonds, including the C-S bond, the S-CH₃ bond, and the C-COOH bond. Rotation around these bonds can lead to different conformers with varying energies. MD simulations can sample these different conformations over time, providing insights into their relative stabilities and the energy barriers for interconversion. chemrxiv.org This is important for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme. The simulations can reveal the preferred spatial arrangement of the methylsulfanyl and carboxylic acid groups relative to the cyclopropane ring. nih.gov

Cheminformatics and QSAR Studies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern chemistry for the systematic analysis of chemical compounds. These computational approaches utilize molecular descriptors to correlate chemical structure with various properties. For this compound, while no specific QSAR studies predicting biological activity have been published, a wealth of cheminformatics data is available through computational chemistry databases. This information provides a foundational understanding of the molecule's structural and physicochemical characteristics, which are essential prerequisites for any future QSAR modeling.

The analysis of this compound in a cheminformatics context begins with its unique molecular identifiers. These identifiers ensure the unambiguous representation of the compound in various databases and software. Key identifiers for this compound are detailed in the table below.

Table 1: Molecular Identifiers for this compound

| Identifier Type | Value |

|---|---|

| CAS Number | 35120-12-8 |

| Molecular Formula | C5H8O2S |

| Canonical SMILES | CSC1(CC1)C(=O)O |

| InChI | InChI=1S/C5H8O2S/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) |

| InChIKey | CZDQABULEQWLGA-UHFFFAOYSA-N |

Beyond simple identification, a range of physicochemical and topological descriptors have been computationally derived for this compound. These descriptors are fundamental in cheminformatics as they quantify various aspects of the molecular structure that can influence its behavior. For instance, properties like molecular weight, XLogP3-AA (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors are critical in assessing a molecule's potential pharmacokinetic profile. Topological descriptors such as the rotatable bond count and topological polar surface area (TPSA) offer insights into molecular flexibility and polarity, respectively. guidechem.com

A summary of these calculated properties is presented in the following table.

Table 2: Computed Physicochemical and Topological Descriptors for this compound

| Descriptor | Value |

|---|---|

| Molecular Weight | 132.18 g/mol |

| Exact Mass | 132.02450067 |

| XLogP3-AA | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 37.3 Ų |

| Complexity | 118 |

While these descriptors provide a comprehensive profile of this compound, it is important to note that no specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on this compound have been identified in the scientific literature. QSAR models are developed by statistically correlating variations in molecular descriptors across a series of compounds with their measured activities. The data presented here for this compound would be a valuable entry in the training set for such a model. For example, the calculated lipophilicity (XLogP3-AA) and polar surface area are parameters frequently used in QSAR models to predict absorption and distribution properties of molecules. However, without a dataset of related compounds and their corresponding activities, no predictive QSAR model can be constructed for this specific molecule. The available cheminformatics data, therefore, serves as a descriptive foundation rather than a predictive tool at this time.

Vii. Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 1 Methylsulfanyl Cyclopropane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of 10-12 ppm. libretexts.org The methyl protons of the methylsulfanyl group (-SCH₃) would produce a sharp singlet, anticipated in the range of 2.0-2.5 ppm. The cyclopropane (B1198618) ring protons are diastereotopic and would appear as complex multiplets in the highly shielded, upfield region, generally between 0.5 and 1.5 ppm.

The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon of the carboxylic acid is significantly deshielded, with a characteristic chemical shift in the 165-185 ppm range. libretexts.org The quaternary carbon of the cyclopropane ring to which the carboxyl and methylsulfanyl groups are attached would appear at a unique shift. The two methylene (B1212753) (-CH₂-) carbons of the cyclopropane ring are equivalent and would produce a single, highly shielded signal, sometimes even at a negative chemical shift relative to TMS. docbrown.info The carbon of the methylsulfanyl group (-SCH₃) is expected in the 15-25 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 165 - 185 | Shift is solvent and concentration dependent. libretexts.org |

| Methylsulfanyl (-SCH₃) | 2.0 - 2.5 (s) | 15 - 25 | Sharp singlet due to free rotation. |

| Quaternary Cyclopropane (C1) | N/A | 30 - 45 | Quaternary carbon, no attached protons. |

| Methylene Cyclopropane (-CH₂-) | 0.5 - 1.5 (m) | 5 - 15 | Diastereotopic protons result in complex multiplets. |

Note: Data are predicted based on typical chemical shift ranges for the respective functional groups.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the diastereotopic protons on the same carbon and adjacent carbons of the cyclopropane ring, helping to unravel the complex multiplet patterns.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the -SCH₃ and cyclopropane -CH₂- groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Expected correlations would include the -SCH₃ protons to the quaternary cyclopropane carbon (C1) and the methyl carbon, as well as the cyclopropane protons to C1 and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can be used to confirm spatial relationships, such as the proximity of the methylsulfanyl group to certain protons on the cyclopropane ring.

While this compound itself is achiral, derivatives with additional substituents on the cyclopropane ring can be chiral. In such cases, NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs), is a powerful method for determining enantiomeric purity and assigning stereochemistry. doi.orgrsc.org The addition of a CSA, such as an enantiopure diphenylprolinol derivative, can induce separate signals for the enantiomers in the ¹H NMR spectrum, allowing for their differentiation and quantification. rsc.org NOESY experiments can also be instrumental in determining relative stereochemistry by observing through-space interactions between substituents on the cyclopropane ring. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. echemi.com

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org Overlapping this broad band are the C-H stretching vibrations of the methyl and cyclopropane groups, typically appearing just below 3000 cm⁻¹. docbrown.info

Another key feature is the intense and sharp absorption band for the carbonyl (C=O) stretch, which is expected between 1700 and 1725 cm⁻¹. echemi.com The C-O stretching vibration of the carboxylic acid typically appears in the 1210-1320 cm⁻¹ region. spectroscopyonline.com

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Cyclopropane/Methyl) | ~2900 - 3100 | Medium |

| C=O Stretch (Carbonyl) | 1700 - 1725 | Strong, Sharp |

| C-O Stretch | 1210 - 1320 | Medium |

| -CH₂- Skeletal Vibration (Cyclopropane) | 1000 - 1020 | Medium |

Note: Data are based on typical absorption ranges for the identified functional groups. libretexts.orgdocbrown.infospectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.